

1-Allyl-2-methylbenzene CAS number and physical data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Allyl-2-methylbenzene

Cat. No.: B075527

[Get Quote](#)

Technical Guide: 1-Allyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **1-Allyl-2-methylbenzene**, also known as 2-allyltoluene. It details its physical properties, a representative synthesis protocol, and key identification information.

Core Compound Information

CAS Number: 1587-04-8[\[1\]](#)[\[2\]](#)

Alternate Names: 2-Allyltoluene[\[1\]](#)

Molecular Formula: C₁₀H₁₂[\[1\]](#)[\[2\]](#)

Molecular Weight: 132.20 g/mol [\[1\]](#)[\[2\]](#)

Physical Data

The following table summarizes the key physical properties of **1-Allyl-2-methylbenzene**.

Property	Value	Source
Density	0.895 g/mL at 25 °C	[3]
Boiling Point	183-185 °C at 760 mmHg	[2]
Melting Point	-41.43 °C (estimate)	
Flash Point	57.3 °C	
Refractive Index	1.511 - 1.519	[2]
Vapor Pressure	0.976 mmHg at 25 °C	
Purity	≥99% (commercially available)	[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Allyl-2-methylbenzene** is not readily available in the reviewed literature, a representative synthesis can be carried out via a Grignard reaction. This method is a common and effective way to form carbon-carbon bonds.

Representative Synthesis via Grignard Reaction:

This protocol is a general guideline based on established Grignard reaction procedures for similar compounds.

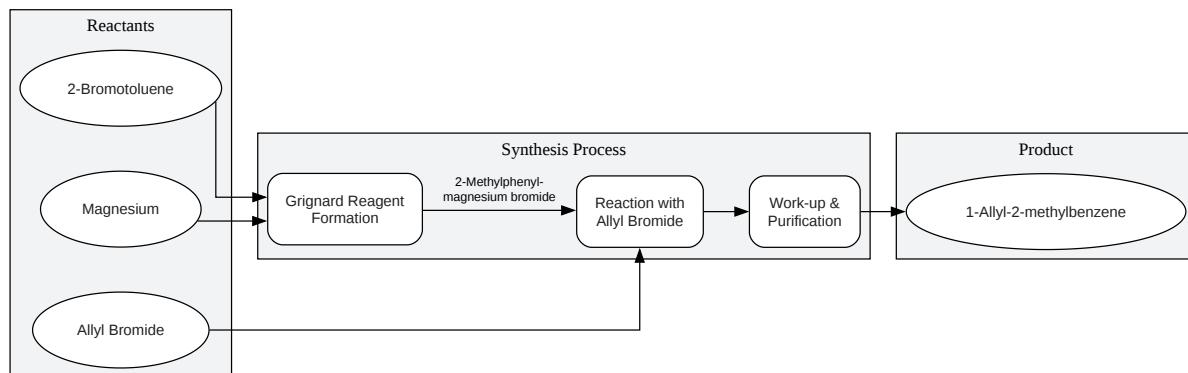
Objective: To synthesize **1-Allyl-2-methylbenzene** by reacting the Grignard reagent of 2-bromotoluene with allyl bromide.

Materials:

- 2-Bromotoluene
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Allyl bromide

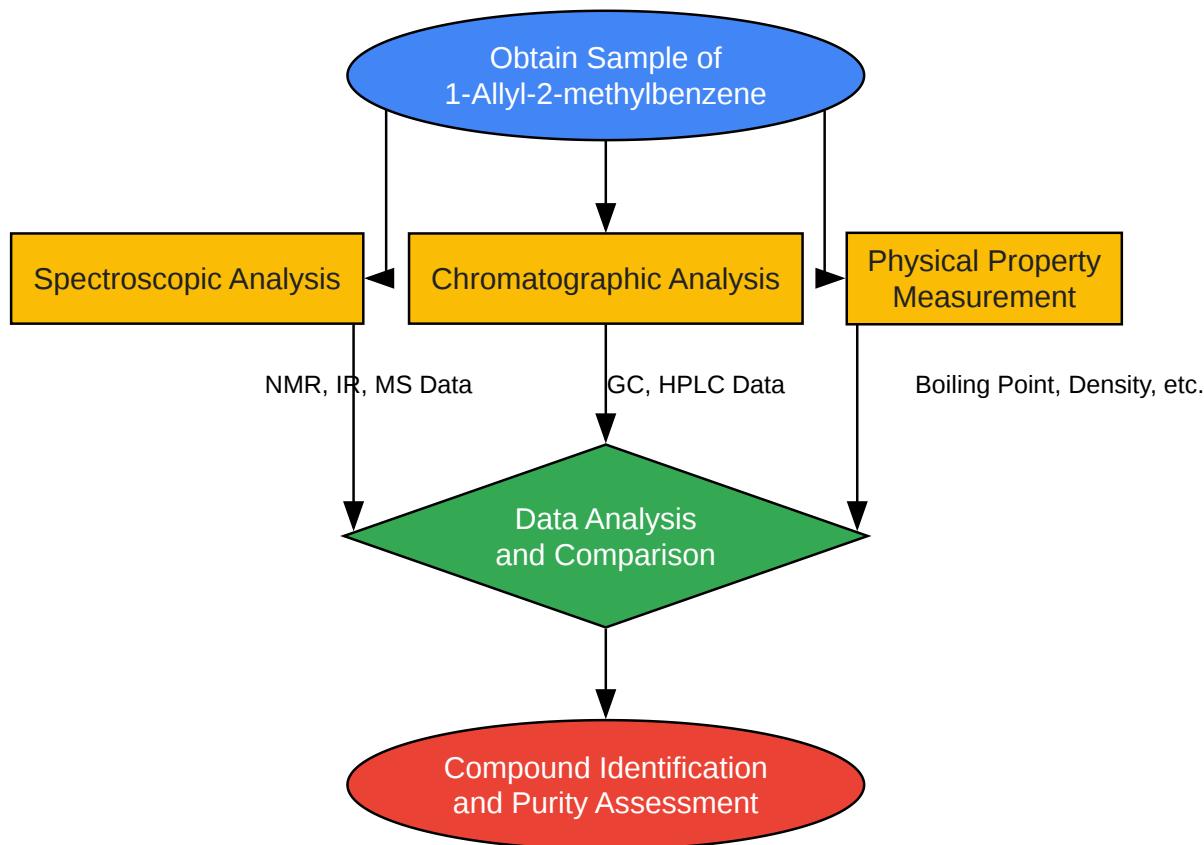
- Iodine crystal (as an initiator)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:


- Preparation of the Grignard Reagent:
 - All glassware must be thoroughly dried to exclude moisture.
 - In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Add a small crystal of iodine to the flask.
 - A solution of 2-bromotoluene in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and the gentle refluxing of the ether.
 - Once the reaction has started, the remaining 2-bromotoluene solution is added at a rate that maintains a steady reflux.
 - After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-methylphenylmagnesium bromide).
- Reaction with Allyl Bromide:
 - The flask containing the Grignard reagent is cooled in an ice bath.
 - A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. This reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
 - After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until completion is indicated by a suitable analytical method (e.g., TLC or GC).

- Work-up and Purification:

- The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is then purified by fractional distillation under reduced pressure to yield pure **1-Allyl-2-methylbenzene**.


Visualizations

The following diagrams illustrate key aspects of **1-Allyl-2-methylbenzene**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Allyl-2-methylbenzene** via a Grignard reaction.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the characterization and identification of **1-Allyl-2-methylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [1-Allyl-2-methylbenzene CAS number and physical data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075527#1-allyl-2-methylbenzene-cas-number-and-physical-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com